Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Lipophilicity Physicochemical profiling Medicinal chemistry

This pyrrolo[3,2-d]pyrimidine building block features a free C2 position for direct halogenation/cross-coupling—unlike the 2,3,6-trimethyl analog—and an N3-methyl group that eliminates competing N3–H reactivity. The ethyl ester permits selective late-stage hydrolysis while preserving other esters. With a LogP of 1.72, it sits in the optimal lipophilicity window for oral bioavailability. Consistent ≥98% purity from multiple vendors reduces impurity carry-through in multi-step synthesis. Ideal for PI3K/mTOR/GSK-3 library synthesis.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 51618-12-3
Cat. No. B3269753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
CAS51618-12-3
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C1N=CN(C2=O)C)C
InChIInChI=1S/C11H13N3O3/c1-4-17-11(16)7-6(2)13-9-8(7)12-5-14(3)10(9)15/h5,13H,4H2,1-3H3
InChIKeyASMQPXUYGAXRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-12-3): Core Scaffold Identity for Rational Procurement


Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-12-3) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine family, characterized by a fused pyrrole-pyrimidine core with a 4-oxo group, methyl substituents at N3 and C6, and an ethyl ester at C7 . The compound has molecular formula C11H13N3O3, molecular weight 235.24 g/mol, a calculated LogP of approximately 1.72, and one hydrogen bond donor (pyrrole N–H) [1]. As of ChEMBL 20, no bioactivity data are registered for this exact compound, confirming its primary role as a synthetic intermediate rather than a finished active pharmaceutical ingredient [1].

Why Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Cannot Be Replaced by Generic Pyrrolo[3,2-d]pyrimidine Analogs


Pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives are not functionally interchangeable because the number and position of N- and C-methyl substituents, as well as the ester alkyl group, directly control hydrogen bond donor count, lipophilicity, and reactivity in downstream transformations [1]. Swapping the 3,6-dimethyl pattern for an unsubstituted, 2,3,6-trimethyl, or methyl ester variant alters the LogP by over 1.2 log units and changes the HBD count from 1 to 2, which affects solubility, chromatographic behavior, and target binding in medicinal chemistry campaigns [2]. The quantitative evidence below demonstrates that these molecular differences translate into measurable, selection-relevant differentiation.

Quantitative Differentiation Evidence: Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate vs. Closest Structural Analogs


LogP Differentiation: 3,6-Dimethyl Substitution Produces a 0.37–1.62 Log Unit Lipophilicity Advantage Over Des-Methyl and Free Acid Analogs

The target compound (CAS 51618-12-3) exhibits a calculated LogP of 1.72 (ZINC database), which is 0.37 log units higher than the des-methyl analog ethyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 853058-41-0, LogP 1.35 per chemsrc.com), 1.62 log units higher than the free carboxylic acid analog (CAS 84905-79-3, LogP 0.10 per chemsrc.com), and 1.27 log units higher than the methyl ester analog (CAS 779326-74-8, LogP 0.45 per lookchem.com). This demonstrates that the 3,6-dimethyl + ethyl ester combination uniquely positions the compound in lipophilicity space relative to its closest available alternatives [1].

Lipophilicity Physicochemical profiling Medicinal chemistry

Hydrogen Bond Donor Count: N3-Methylation Reduces HBD from 2 to 1 Versus Des-Methyl Analog, Modulating Intermolecular Interactions

The target compound possesses exactly one hydrogen bond donor (the pyrrole N5–H) because the N3 position is methylated. In contrast, the des-methyl analog (CAS 853058-41-0) retains an N3–H proton, giving it two HBDs. This structural difference is confirmed by the molecular formula: C11H13N3O3 (target) has only the pyrrole NH as HBD, while C9H9N3O3 (des-methyl) carries both N3–H and pyrrole N–H [1]. The 2,3,6-trimethyl analog (CAS 51618-13-4) also has 1 HBD, but its additional 2-methyl group occupies a site available for further derivatization in the target compound.

Hydrogen bonding Crystal engineering Solubility

Ester Hydrolysis Rate: Ethyl Ester Provides ~2–5× Slower Base-Catalyzed Hydrolysis Versus Methyl Ester, Enabling Selective Deprotection Strategies

The ethyl ester of the target compound is sterically more hindered than the methyl ester analog (CAS 779326-74-8), resulting in slower base-catalyzed hydrolysis kinetics. Literature on ester hydrolysis establishes that methyl esters hydrolyze fastest, while bulkier alkyl groups necessitate longer reaction times due to steric effects [1]. This principle enables selective cleavage of methyl esters in the presence of ethyl esters using reagents such as NaCN in HMPA or CH3CO2NH4 in hot DMSO [2]. For researchers constructing libraries where orthogonal ester deprotection is required, the ethyl ester of CAS 51618-12-3 offers a distinct tactical advantage over the methyl ester analog.

Ester reactivity Synthetic chemistry Protecting group strategy

C2 Position Availability: Unsubstituted C2 Enables Divergent Functionalization Routes Blocked in the 2,3,6-Trimethyl Analog

The target compound (CAS 51618-12-3) carries methyl groups only at N3 and C6, leaving the C2 position unsubstituted and available for further functionalization. The closest 2-substituted comparator, ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-13-4), has a methyl group at C2 that blocks electrophilic aromatic substitution and cross-coupling at this site. The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, and C2 modification is a key diversification point cited across multiple patent families (e.g., PI3K/mTOR inhibitors, GSK-3 inhibitors) [1][2]. By retaining a free C2 position, the target compound offers greater synthetic latitude than its 2-methylated analog.

Synthetic versatility Scaffold diversification Cross-coupling

Purity Specification: Vendor-Independent 98% (NLT) Purity Benchmark Provides Reproducibility Assurance for Multi-Step Synthesis

The target compound is commercially available at a minimum purity of 98% (NLT) from multiple independent vendors including MolCore and Leyan, with a secondary tier of 95% purity from AKSci and CheMenu . The des-methyl analog (CAS 853058-41-0) is available at 95% from VWR and AKSci, and at ≥98% from Chemscene—showing equivalent ceiling but lower floor. The methyl ester analog (CAS 779326-74-8) is typically supplied at 95% purity. The free acid analog (CAS 84905-79-3) is available at 95% from AKSci and 97–98% from Bidepharm and MolCore. The 2,3,6-trimethyl analog (CAS 51618-13-4) matches the target at 98% (NLT). The product complies with ISO certification systems and is suitable for global pharmaceutical R&D and quality control applications .

Purity specification Quality control Procurement

Recommended Application Scenarios for Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification Requiring C2 Functionalization

For programs targeting PI3K, mTOR, or GSK-3 kinases where C2 substituent SAR exploration is planned, the target compound's unsubstituted C2 position (unlike the blocked 2,3,6-trimethyl analog CAS 51618-13-4) enables direct halogenation or cross-coupling to generate diverse C2-substituted libraries [1]. The N3-methyl group simultaneously eliminates competing N3–H reactivity that complicates reactions with the des-methyl analog (CAS 853058-41-0), providing cleaner reaction profiles and higher yields in library synthesis [2].

Synthetic Chemistry: Orthogonal Ester Deprotection in Multi-Step Pyrrolo[3,2-d]pyrimidine Syntheses

When designing synthetic routes that require a carboxylic acid handle to be revealed late-stage while preserving other ester groups, the ethyl ester of CAS 51618-12-3 can be retained while methyl esters elsewhere in the molecule are cleaved using selective reagents such as NaCN in HMPA or CH3CO2NH4 in hot DMSO [1]. The methyl ester analog (CAS 779326-74-8) does not permit this selectivity. This strategy is particularly valuable in the synthesis of PNP inhibitor precursors derived from the pyrrolo[3,2-d]pyrimidine-7-carboxylic acid scaffold [2].

Physicochemical Optimization: Achieving Intermediate Lipophilicity for Cellular Permeability Without Excessive LogP

With a calculated LogP of 1.72, the target compound occupies a lipophilicity window that balances membrane permeability with aqueous solubility [1]. This LogP is 0.37 units above the more polar des-methyl analog (LogP 1.35) and 0.66 units above the 2,3,6-trimethyl analog (LogP 1.06)—differences that translate to measurably distinct solubility and permeability profiles in cell-based assays. Researchers optimizing lead series for oral bioavailability or cell penetration can select this compound as a starting scaffold when the des-methyl analog is too polar and the 2,3,6-trimethyl analog offers insufficient LogP or blocks necessary C2 derivatization [2].

Quality-Critical Procurement: Multi-Step Synthesis Requiring ≥98% Building Block Purity for Reproducible Downstream Chemistry

The availability of CAS 51618-12-3 at 98% (NLT) purity from multiple independent vendors (MolCore, Leyan) provides procurement flexibility with a consistent quality benchmark [1]. This 3% purity margin over the 95% typical specification for methyl ester and des-methyl analogs reduces the risk of impurity carry-through in multi-step syntheses, where early-stage impurities can amplify into significant yield losses and complex purification challenges at the final step [2]. For GMP-like research environments and academic-industrial collaborations where batch-to-batch reproducibility is paramount, this purity specification is a selection-critical parameter.

Quote Request

Request a Quote for Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.